Trichloroepoxyethane

Description

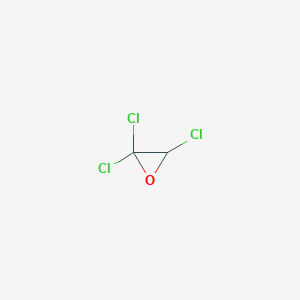

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trichlorooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O/c3-1-2(4,5)6-1/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMXCVYESRODNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937663 | |

| Record name | 2,2,3-Trichlorooxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16967-79-6 | |

| Record name | 2,2,3-Trichlorooxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16967-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroepoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trichlorooxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHLOROETHYLENE EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXK2817N87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TCE epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Trichloroepoxyethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of Trichloroepoxyethane (also known as 2,2,3-Trichlorooxirane or Trichloroethylene epoxide). Due to its nature as a reactive metabolite of Trichloroethylene, extensive experimental data on the isolated compound is limited. This guide compiles available computed data and outlines standard experimental protocols for the determination of key physical properties for epoxides.

Core Physical and Chemical Properties

This compound is a halogenated epoxide.[1] Its chemical structure consists of a three-membered oxirane ring with three chlorine substituents. The IUPAC name for this compound is 2,2,3-trichlorooxirane.[1] It is recognized as a metabolite of trichloroethylene.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 2,2,3-trichlorooxirane | PubChem[1] |

| Synonyms | This compound, Trichloroethylene epoxide, Trichloro-oxirane | PubChem[1] |

| Molecular Formula | C₂HCl₃O | PubChem[1][3] |

| Molecular Weight | 147.38 g/mol | PubChem (Computed)[1] |

| CAS Number | 16967-79-6 | PubChem[1] |

| Appearance | Data Not Available | |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Data Not Available |

Experimental Protocols for Property Determination

Standard methodologies for determining the physical properties of epoxides are applicable to this compound. The following sections detail protocols for key experiments.

1. Boiling Point Determination (Ebulliometry / Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, as would be expected for a synthesized metabolite, the Thiele tube method is highly suitable.[4]

-

Principle: A small sample of the liquid is heated in a vial attached to a thermometer. An inverted capillary tube placed in the sample traps air. As the liquid is heated past its boiling point, a rapid stream of bubbles emerges from the capillary tube. The apparatus is then allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the capillary tube, signifying that the internal vapor pressure is equal to the external atmospheric pressure.[4]

-

Apparatus:

-

Thiele tube

-

Heat source (Bunsen burner or heating mantle)

-

High-temperature mineral oil

-

Thermometer (-10°C to 250°C range)

-

Small glass vial (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

-

Procedure:

-

The vial is filled to about half-full with the this compound sample.[4]

-

The capillary tube is placed inside the vial with its open end down.[4]

-

The vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.

-

Heating continues until a continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4] The barometric pressure should also be recorded.[4]

-

For higher precision, ebulliometry can be used, where the boiling point is measured at various pressures and the data is fitted to the Clausius-Clapeyron equation to determine the heat of vaporization.[5]

2. Density Determination

Density is a fundamental physical property defined as mass per unit volume. It is typically determined using a pycnometer or a digital density meter.

-

Principle: The pycnometer method involves accurately determining the mass of a known volume of the liquid. By measuring the mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (e.g., deionized water), the density of the sample can be calculated.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured (m₀).

-

The pycnometer is filled with the this compound sample, avoiding air bubbles. The stopper is inserted, and excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and its mass is measured (m₁).

-

The process is repeated with a reference liquid of known density, such as deionized water, to find its mass (m₂).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₁ - m₀) / (m₂ - m₀)) * ρ_water.

-

3. Epoxide Group Titration

While a chemical property, the quantification of the epoxide group is a critical experiment in characterizing any epoxide sample.

-

Principle: This method involves the ring-opening of the epoxide by a hydrogen halide. The consumption of the acid is then determined by back-titration with a standardized base. Anhydrous hydrogen bromide in acetic acid is a common reagent.[6]

-

Procedure (General):

-

A known mass of the epoxide sample is dissolved in a suitable solvent (e.g., acetone).

-

A known excess of standardized hydrochloric acid or hydrobromic acid solution is added.[7]

-

The mixture is allowed to react. This reaction can be accelerated by gentle heating or, in modern methods, by ultrasonication.[7]

-

The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide or potassium hydroxide using a suitable indicator (e.g., phenolphthalein).

-

The amount of acid consumed by the epoxide is calculated, which allows for the determination of the epoxide equivalent weight or value.

-

Logical and Experimental Workflows

Synthesis of this compound

This compound is not typically produced on a large industrial scale but can be synthesized in a laboratory setting for research purposes. The most direct method is the epoxidation of its corresponding alkene, trichloroethylene. This reaction involves the addition of an oxygen atom across the double bond of trichloroethylene. A common and effective epoxidizing agent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Workflow for the synthesis of this compound via epoxidation.

References

- 1. 2,2,3-Trichlorooxirane | C2HCl3O | CID 28167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Unveiling Trichloroepoxyethane: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroepoxyethane, a significant metabolite of the industrial solvent trichloroethylene, is a molecule of considerable interest within the scientific community. This technical guide provides a detailed examination of its chemical identity, structural characteristics, and nomenclature. A thorough understanding of this compound is crucial for researchers in toxicology, pharmacology, and drug development due to its role in the metabolic pathways of a widely used industrial chemical. This document serves as a foundational resource, consolidating key data and presenting it in an accessible format for technical professionals.

Chemical Identity and Nomenclature

This compound is a chlorinated epoxide with the chemical formula C₂HCl₃O.[1][2] While commonly referred to as this compound or trichloroethylene oxide, its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,3-trichlorooxirane .[2] The compound is a racemic mixture.[1]

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2,2,3-trichlorooxirane[2] |

| Synonyms | Trichloroethylene oxide, 1,1,2-Trichloroepoxyethane, TCE epoxide[1][2] |

| Molecular Formula | C₂HCl₃O[1][2] |

| Molecular Weight | 147.39 g/mol [1] |

| CAS Number | 16967-79-6[2] |

| InChI | InChI=1S/C2HCl3O/c3-1-2(4,5)6-1/h1H[2] |

| InChIKey | CMMXCVYESRODNH-UHFFFAOYSA-N[2] |

| SMILES | C1(C(O1)(Cl)Cl)Cl[2] |

Chemical Structure

The structure of this compound consists of a three-membered oxirane (epoxide) ring. Two chlorine atoms are attached to one carbon atom of the ring, and one chlorine atom is attached to the other carbon atom, which also bears a hydrogen atom.

Caption: 2D chemical structure of 2,2,3-trichlorooxirane.

Metabolic Pathway of Trichloroethylene

This compound is a key intermediate in the metabolism of trichloroethylene (TCE). TCE is oxidized in the body to form this compound, which is a reactive epoxide. This epoxide can then undergo further metabolic transformations. Understanding this pathway is critical for assessing the toxicological profile of trichloroethylene.

Caption: Metabolic activation of trichloroethylene to this compound.

References

A Technical Guide to the Synthesis and Significance of 2,2,3-Trichlorooxirane

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for trained professionals in a controlled laboratory setting. Trichloroethylene is a hazardous and carcinogenic substance. 2,2,3-Trichlorooxirane is a highly reactive and presumed toxic intermediate. All handling and experimentation should be conducted with appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods), and adherence to established safety protocols.

Introduction

2,2,3-Trichlorooxirane, also known as trichloroethylene oxide (TCE oxide), is a highly reactive epoxide intermediate. Its primary significance lies in its role as a key metabolite of trichloroethylene (TCE), a widely used industrial solvent and a known environmental contaminant. The metabolic activation of TCE to its epoxide form by cytochrome P450 enzymes is a critical step in its mechanism of toxicity and carcinogenicity.

TCE oxide is highly unstable and readily rearranges or reacts with cellular nucleophiles. This reactivity is believed to be a primary cause of the cellular damage associated with TCE exposure. Due to its instability, detailed protocols for its preparative chemical synthesis and isolation are not widely reported in peer-reviewed literature. However, based on established principles of organic chemistry, a plausible synthetic route can be outlined. This guide provides a technical overview of its proposed chemical synthesis, its well-documented biological formation, and its known reactivity.

Proposed Chemical Synthesis: Epoxidation of Trichloroethylene

The most direct and conventional method for converting an alkene like trichloroethylene to an epoxide is through reaction with a peroxyacid. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

General Reaction Mechanism

The epoxidation of an alkene with a peroxyacid is a concerted reaction where an oxygen atom is transferred from the peroxyacid to the double bond of the alkene in a single step. The reaction is stereospecific, with the geometry of the starting alkene being retained in the epoxide product.

Experimental Protocol Considerations

-

Reagents:

-

Substrate: Trichloroethylene (C₂HCl₃)

-

Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is the most common choice. Other peroxyacids could also be employed.

-

-

Solvent: An inert, aprotic solvent is required to prevent reaction with the epoxide product. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are typically used.

-

Temperature: The reaction is exothermic and should be conducted at low temperatures (e.g., starting at 0 °C) to control the reaction rate, minimize side reactions, and enhance the stability of the unstable epoxide product.

-

Workup:

-

Upon reaction completion, the mixture would be cooled.

-

The byproduct, meta-chlorobenzoic acid, is typically removed by a mild basic wash (e.g., with a cold, dilute sodium bicarbonate or sodium sulfite solution).

-

The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

-

Isolation and Purification: Due to the high volatility and reactivity of 2,2,3-trichlorooxirane, isolation is challenging. Careful removal of the solvent under reduced pressure at a low temperature would be necessary. Further purification by distillation would require high vacuum and low temperatures to prevent decomposition.

Biological Synthesis via Cytochrome P450 Metabolism

In biological systems, 2,2,3-trichlorooxirane is formed from trichloroethylene primarily by the action of cytochrome P450 enzymes, with cytochrome P450 2E1 (CYP2E1) being a major contributor. This oxidative metabolism occurs mainly in the liver. The epoxide is not an obligate intermediate for all TCE metabolites, but it is a significant product of the metabolic pathway.

Quantitative Data: Reactivity and Breakdown Products

Due to the lack of published yield data for a preparative chemical synthesis, the following table summarizes the known breakdown products of chemically synthesized 2,2,3-trichlorooxirane under various aqueous conditions, which is crucial for understanding its toxicological effects.

| Condition | Primary Breakdown Products | Reference |

| Acidic (aqueous) | Glyoxylic acid, Dichloroacetic acid | |

| Neutral or Basic (aqueous) | Formic acid, Carbon Monoxide (CO) | |

| Anhydrous CH₂Cl₂ or CH₃CN with Ferric Iron Salts | Chloral (2,2,2-Trichloroacetaldehyde) |

Visualizations: Workflows and Pathways

The following diagrams illustrate the proposed chemical synthesis workflow and the established biological metabolic pathway.

Caption: Proposed workflow for the chemical synthesis of 2,2,3-trichlorooxirane.

Caption: Metabolic activation of Trichloroethylene to its reactive epoxide.

The Core Mechanism of Trichloroethylene Epoxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroethylene (TCE), a ubiquitous environmental contaminant and known human carcinogen, undergoes complex metabolic activation to exert its toxic effects. A critical step in this bioactivation is the epoxidation of the parent molecule, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the core mechanism of TCE epoxidation, detailing the enzymatic players, the formation of the reactive epoxide intermediate, and its subsequent metabolic fate. This document summarizes key quantitative data, provides detailed experimental protocols for studying TCE metabolism, and visualizes the central pathways and workflows.

The Central Role of Cytochrome P450 in TCE Epoxidation

The oxidative metabolism of TCE is predominantly initiated by CYP enzymes, with CYP2E1 being the principal isoform responsible for its bioactivation.[1][2] Other isoforms, such as CYP1A1/2 and CYP3A4, have been shown to have minimal involvement.[2] This enzymatic reaction converts TCE into the highly reactive and unstable intermediate, trichloroethylene epoxide (TCE-epoxide).

The formation of TCE-epoxide is a critical initiating event in TCE-induced toxicity. Due to its high reactivity, TCE-epoxide can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and initiating carcinogenic processes. Furthermore, TCE has been identified as a mechanism-based inhibitor of CYP2E1, where the enzyme's activity is decreased in a time- and NADPH-dependent manner following incubation with TCE.[3]

Metabolic Fate of Trichloroethylene Epoxide

The unstable TCE-epoxide intermediate undergoes a series of subsequent metabolic transformations, leading to a variety of downstream products. These products can be broadly categorized into those arising from rearrangement and hydrolysis, and those from conjugation reactions.

2.1. Rearrangement and Hydrolysis Products:

Following its formation, TCE-epoxide can spontaneously rearrange to form chloral hydrate (CH).[4] Chloral hydrate is then further metabolized by alcohol and aldehyde dehydrogenases to trichloroethanol (TCOH) and trichloroacetic acid (TCA). Dichloroacetic acid (DCA) is also a known metabolite in this pathway.[1]

In aqueous environments, TCE-epoxide can also degrade to produce dichloroacetate, carbon monoxide, glyoxylate, and formate.[5] The relative proportions of these products can vary depending on the local cellular environment.[5]

2.2. Glutathione Conjugation Pathway:

In addition to the CYP-mediated oxidative pathway, TCE can also be metabolized through conjugation with glutathione (GSH). This pathway is considered a detoxification route, although some of its downstream metabolites have been implicated in nephrotoxicity.[1]

Quantitative Analysis of TCE Epoxidation

The kinetics of TCE epoxidation by various CYP isoforms and the resulting product distribution are crucial for understanding its toxic potential. The following tables summarize key quantitative data from in vitro studies.

| Enzyme | Substrate | K_m (μM) | V_max (nmol/min/mg protein) | Source |

| Rat recombinant CYP2E1 | Trichloroethylene | 6.3 | 4.9 | [4] |

| Human recombinant CYP2E1 | Trichloroethylene | 45 | 0.9 | [4] |

| Rat recombinant CYP2F4 | Trichloroethylene | 44 | 12 | [4] |

| Mouse recombinant CYP2F2 | Trichloroethylene | 120 | 13 | [4] |

| Rat recombinant CYP2B1 | Trichloroethylene | 190 | 13 | [4] |

Table 1: Kinetic Parameters of Trichloroethylene Metabolism to Chloral Hydrate by Recombinant Cytochrome P450 Enzymes.

| Metabolite | Yield (%) | Conditions | Source |

| Carbon Monoxide | 73 | Decomposition of tetrachloroethylene oxide at neutral pH | [6] |

| Carbon Dioxide | 63 | Decomposition of tetrachloroethylene oxide at neutral pH | [6] |

| Trichloroacetic Acid | ~1 | Decomposition of tetrachloroethylene oxide at neutral pH | [6] |

Table 2: Product Yields from the Decomposition of a Related Epoxide, Tetrachloroethylene Oxide. (Note: Direct quantitative data for TCE-epoxide product yields is limited in the reviewed literature).

Experimental Protocols

4.1. In Vitro Metabolism of Trichloroethylene using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of TCE in human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from XenoTech, LLC)[7]

-

Trichloroethylene (TCE)

-

Potassium phosphate buffer (100 mM, pH 7.4)[7]

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

-

Acetonitrile (ACN)

-

Internal standard (for analytical quantification)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

Initiation of Reaction:

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C with shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[7]

-

-

Termination of Reaction:

-

Sample Processing:

-

Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

-

Analysis:

-

Analyze the supernatant for the disappearance of TCE and the formation of its metabolites using a validated analytical method such as GC-MS.

-

4.2. Time-Dependent Inhibition (TDI) IC_50 Shift Assay

This assay is used to determine if TCE or its metabolites cause time-dependent inhibition of CYP enzymes.

Materials:

-

Same as in section 4.1, plus a probe substrate for the specific CYP isoform being investigated (e.g., phenacetin for CYP1A2).[9]

Procedure:

-

Prepare two sets of incubation plates: one for a 0-minute pre-incubation and one for a 30-minute pre-incubation.

-

30-Minute Pre-incubation:

-

0-Minute Pre-incubation (and initiation of reaction in 30-min plate):

-

At the end of the 30-minute pre-incubation, add the CYP probe substrate to the wells of the 30-minute plate.

-

Simultaneously, prepare the 0-minute plate by adding microsomes, buffer, TCE, NADPH, and the probe substrate together without any pre-incubation.[10]

-

-

Incubation and Termination:

-

Incubate both plates for a specific time (e.g., 10 minutes) at 37°C.

-

Terminate the reactions with ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Process the samples as described in section 4.1.5.

-

Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the IC_50 value (the concentration of TCE that causes 50% inhibition of the probe substrate metabolism) for both the 0-minute and 30-minute pre-incubation conditions. A significant decrease (shift) in the IC_50 value after the 30-minute pre-incubation indicates time-dependent inhibition.[10]

-

4.3. GC-MS Analysis of Trichloroethylene and its Metabolites

Instrumentation:

-

Gas chromatograph (GC) coupled with a mass spectrometer (MS).

-

A suitable capillary column (e.g., DB-5ms).

Sample Preparation:

-

Headspace Analysis: For volatile compounds like TCE, headspace sampling is often employed. A sample (e.g., supernatant from the in vitro metabolism assay) is placed in a sealed vial and heated. The vapor phase (headspace) is then injected into the GC.

-

Liquid-Liquid Extraction (LLE): Metabolites like TCA and TCOH can be extracted from the aqueous sample matrix into an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated and injected into the GC.

-

Derivatization: To improve the chromatographic properties and sensitivity of polar metabolites like TCA and DCA, they are often derivatized before GC-MS analysis (e.g., esterification).

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI)

-

MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for TCE and each metabolite.

Quantification:

-

A calibration curve is generated using standards of known concentrations for TCE and its metabolites.

-

The concentration of each analyte in the samples is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizations

Caption: Cytochrome P450-mediated metabolic pathway of trichloroethylene.

Caption: General workflow for in vitro TCE metabolism studies.

Conclusion

The epoxidation of trichloroethylene by cytochrome P450 enzymes, particularly CYP2E1, is a pivotal event in its metabolic activation and subsequent toxicity. The formation of the unstable TCE-epoxide intermediate initiates a cascade of reactions leading to various metabolites, some of which are implicated in the adverse health effects of TCE. Understanding the kinetics and product distribution of this pathway is essential for accurate risk assessment and the development of potential strategies for mitigating TCE toxicity. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the intricacies of TCE metabolism and its toxicological consequences.

References

- 1. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent binding and inhibition of cytochrome P4502E1 by trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trichloroethylene Degradation Pathway [eawag-bbd.ethz.ch]

- 6. Tetrachloroethylene oxide: hydrolytic products and reactions with phosphate and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mercell.com [mercell.com]

- 8. xenotech.com [xenotech.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

Trichloroepoxyethane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trichloroepoxyethane, a reactive epoxide intermediate formed during the metabolism of the industrial solvent trichloroethylene. This document outlines its chemical properties, metabolic pathways, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound, also known as trichloroethylene oxide, is a key metabolite in the biotransformation of trichloroethylene. Due to its reactive nature, it is primarily studied in the context of its parent compound's metabolism and toxicity.

| Property | Value | Source |

| CAS Number | 16967-79-6 | [1] |

| Molecular Formula | C₂HCl₃O | [1] |

| Molecular Weight | 147.38 g/mol | [1] |

| Synonyms | 2,2,3-Trichlorooxirane, Trichloroethylene epoxide, Trichloro-oxirane | [1] |

Metabolic Pathways of Trichloroethylene

This compound is a transient intermediate in the metabolic pathway of trichloroethylene. Its formation and subsequent reactions are critical to understanding the toxicological profile of the parent compound.

Cytochrome P450-Dependent Oxidation

The primary pathway for trichloroethylene metabolism involves oxidation by cytochrome P450 enzymes, predominantly CYP2E1, in the liver. This reaction leads to the formation of the unstable this compound.

Caption: Cytochrome P450-mediated oxidation of trichloroethylene to this compound and subsequent metabolites.

Experimental Protocols

Due to the high reactivity and instability of this compound, detailed protocols for its synthesis and isolation are not widely available. Research primarily focuses on the metabolism of its precursor, trichloroethylene. The following is a representative protocol for studying the in vitro metabolism of trichloroethylene.

Protocol: In Vitro Metabolism of Trichloroethylene Using Liver Microsomes

Objective: To investigate the formation of trichloroethylene metabolites, including the transient this compound, using liver microsomes.

Materials:

-

Rat or human liver microsomes

-

Trichloroethylene (TCE)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Incubation vials

-

Gas chromatograph-mass spectrometer (GC-MS) for metabolite analysis

Procedure:

-

Preparation of Incubation Mixture: In a clean incubation vial, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add trichloroethylene (dissolved in a suitable solvent like methanol or DMSO at a low concentration to avoid inhibition) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Metabolite Analysis: Analyze the supernatant for the presence of trichloroethylene metabolites using GC-MS. This allows for the identification and quantification of stable metabolites like chloral hydrate, trichloroacetic acid, and trichloroethanol. The formation of the reactive this compound is inferred from the presence of its downstream products.

Caption: Workflow for the in vitro metabolism study of trichloroethylene.

Toxicological Significance

The formation of this compound is a critical step in the bioactivation of trichloroethylene, leading to the generation of reactive metabolites that can bind to cellular macromolecules, including proteins and DNA. This covalent binding is thought to be a key mechanism underlying the hepatotoxicity and carcinogenicity associated with chronic trichloroethylene exposure. Further research into the specific reactions and detoxification pathways of this compound is essential for a complete understanding of trichloroethylene-induced toxicity.

References

Solubility of Trichloroepoxyethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroepoxyethane, also known as trichloroethylene oxide or 2,2,3-trichlorooxirane (CAS No. 16967-79-6), is a reactive epoxide and a key metabolite of the industrial solvent trichloroethylene (TCE). Understanding its solubility in organic solvents is critical for a variety of applications, including toxicological studies, the development of analytical methods for its detection, and its use in synthetic chemistry. This guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for its determination, and presents its relevant metabolic pathway. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the methodologies for determining these values, providing a framework for researchers to generate their own data.

Quantitative Solubility Data

While specific quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in readily available literature, a qualitative assessment suggests it is likely soluble in many common organic solvents. As a chlorinated, non-polar to weakly polar small molecule, it is expected to exhibit good solubility in solvents with similar properties.

For research purposes, it is recommended that solubility be determined experimentally. The following table provides a template for recording such data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined | Non-polar solvent |

| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined | Non-polar aromatic solvent |

| Chloroform | CHCl₃ | 4.1 | 25 | Data to be determined | Data to be determined | Halogenated solvent |

| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined | Polar aprotic solvent |

| Ethanol | C₂H₅OH | 5.2 | 25 | Data to be determined | Data to be determined | Polar protic solvent |

| Methanol | CH₃OH | 6.6 | 25 | Data to be determined | Data to be determined | Polar protic solvent |

Experimental Protocols for Solubility Determination

The determination of the solubility of a volatile and reactive compound like this compound requires careful experimental design. The following protocols are based on established methods for volatile organic compounds (VOCs).

Gravimetric Method (for non-volatile solvents)

This is a classical and straightforward method suitable for determining solubility in low-volatility organic solvents.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vessel confirms saturation.

-

-

Separation of Saturated Solution:

-

Allow the mixture to stand undisturbed at the set temperature until the excess solute has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe to avoid evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the more volatile this compound. This step is critical and may require careful optimization.

-

Once the solvent is completely evaporated, weigh the container with the residue (this compound).

-

-

Calculation:

-

The solubility is calculated as the mass of the residue (in grams) per volume of the solvent (e.g., 100 mL).

-

Gas Chromatography (GC) Method (for volatile solvents)

This method is more suitable for volatile solvents and provides higher accuracy and sensitivity.

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.

-

-

Generation of a Saturated Solution:

-

Follow the procedure described in step 1 of the Gravimetric Method to prepare a saturated solution.

-

-

Analysis by GC:

-

Withdraw a small, precise volume of the clear supernatant of the saturated solution using a gas-tight syringe.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the calibration range.

-

Inject a known volume of the diluted sample into a gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD).

-

Analyze the prepared standard solutions under the same GC conditions to generate a calibration curve (peak area vs. concentration).

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Biological Relevance and Metabolic Pathway

This compound is a reactive intermediate in the metabolic pathway of trichloroethylene (TCE), a widespread environmental contaminant and known carcinogen. The metabolism of TCE is a critical area of study in toxicology and drug development, as the formation of reactive metabolites like this compound is believed to be responsible for the toxic and carcinogenic effects of the parent compound.

The primary metabolic pathway of TCE involves its oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form this compound. This epoxide is unstable and can undergo further enzymatic or non-enzymatic transformations.

Caption: Metabolic pathway of Trichloroethylene to its major metabolites.

Experimental Workflow for Studying this compound-Induced Cellular Effects

Investigating the biological effects of this compound, particularly its role in the toxicity of its parent compound, trichloroethylene, requires a systematic experimental approach. The following workflow outlines a typical process for studying the cellular responses to exposure to this reactive metabolite.

Caption: Workflow for assessing cellular effects of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the existing literature, this guide provides the necessary framework for researchers to determine these values experimentally. The provided protocols, based on established methods for volatile organic compounds, offer a starting point for generating reliable and reproducible data. Furthermore, understanding the biological context of this compound as a reactive metabolite of trichloroethylene is crucial for toxicological and drug development research. The outlined metabolic pathway and experimental workflow provide a foundation for further investigation into the mechanisms of action of this important compound.

An In-depth Technical Guide on the Environmental Fate of Trichloroepoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroepoxyethane, also known as trichloroethylene oxide (TCEO), is a reactive epoxide intermediate formed during the metabolic oxidation of the widespread environmental contaminant trichloroethylene (TCE). While the environmental fate of TCE is well-documented, the specific behavior of TCEO in the environment is less understood. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate of this compound, focusing on its degradation, persistence, and potential for transport in various environmental compartments.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are scarce due to its high reactivity and instability. The following table summarizes available experimental and estimated values for key properties relevant to its environmental fate.

| Property | Value | Method | Reference |

| Molecular Formula | C₂HCl₃O | - | [1](--INVALID-LINK--) |

| Molecular Weight | 147.38 g/mol | - | [1](--INVALID-LINK--) |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.47 (Estimated) | EPI Suite™ | Estimation |

| Water Solubility | 1,100 mg/L at 25°C (for TCE) | Experimental | [2](--INVALID-LINK--) |

| Vapor Pressure | 1.3 kPa at 20°C (Estimated) | EPI Suite™ | Estimation |

| Henry's Law Constant | 1.04 x 10⁻⁴ atm·m³/mol at 25°C (Estimated) | EPI Suite™ | Estimation |

Note: Due to the high reactivity of this compound, many of its physicochemical properties have not been experimentally determined and are estimated using computational models. The water solubility of the parent compound, TCE, is provided for context.

Environmental Fate and Degradation Pathways

This compound is not typically released directly into the environment in significant quantities. Its presence is primarily a result of the biological transformation of TCE in contaminated soils and groundwater. Once formed, this compound is subject to several degradation processes.

Hydrolysis

This compound is highly susceptible to hydrolysis. The primary degradation pathway in aqueous environments is its spontaneous decomposition. A study by Cai and Guengerich (1999) extensively investigated the aqueous decomposition of trichloroethylene oxide. The decomposition involves both pH-independent and hydronium ion-dependent pathways, with carbon-carbon bond scission being a major reaction across a wide pH range.[3]

The main products of hydrolysis are:

-

Dichloroacetic acid

-

Glyoxylic acid

-

Formic acid

-

Carbon monoxide[3]

The disappearance of this compound is the rate-determining step for the formation of these products.[3]

Photolysis

Direct data on the photolysis of this compound is not available. However, given its chemical structure as a chlorinated epoxide, it is expected to undergo phototransformation in the atmosphere. The primary atmospheric degradation pathway for organic compounds is reaction with hydroxyl (•OH) radicals. The estimated atmospheric half-life of this compound due to reaction with •OH radicals is on the order of days, suggesting it is not persistent in the atmosphere.

Biodegradation

This compound is an intermediate in the aerobic co-metabolism of TCE by various microorganisms, particularly those expressing monooxygenase enzymes, such as Pseudomonas putida.[4] It is generally considered to be an unstable and transient intermediate that rapidly undergoes further transformation within the microbial cell or in the surrounding aqueous environment.[5] There is limited information on the direct biodegradation of this compound as a primary substrate.

Environmental Transport

The environmental transport of this compound is limited by its high reactivity.

-

Air: Due to its estimated vapor pressure and Henry's Law constant, this compound has the potential to volatilize from water. However, its short atmospheric half-life would limit long-range transport.

-

Water: In surface waters, hydrolysis is expected to be the dominant fate process. In groundwater, where microbial activity may be present, it will be an intermediate in TCE degradation.

-

Soil: The mobility of this compound in soil will be governed by its water solubility and its potential for sorption to soil organic matter. Its estimated Log K_ow_ of 1.47 suggests a low to moderate potential for sorption. However, its rapid hydrolysis will likely be the primary factor limiting its transport through soil.

Ecotoxicity and Bioaccumulation

Specific ecotoxicity data for this compound are not available. However, epoxides as a class of compounds are known to be reactive and can exert toxicity through covalent binding to cellular macromolecules. Given that it is a reactive intermediate of a known toxic compound (TCE), it is presumed to have toxic effects on organisms.

The estimated Log K_ow_ suggests a low potential for bioaccumulation. Its high reactivity and rapid degradation would further limit its ability to bioaccumulate in organisms.

Experimental Protocols

Synthesis of this compound

This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.

This compound can be synthesized by the oxidation of trichloroethylene. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.

Materials:

-

Trichloroethylene (TCE)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Glassware for reaction and extraction

Procedure:

-

Dissolve trichloroethylene in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the TCE solution with stirring.

-

Allow the reaction to proceed for several hours at low temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxy acid and the resulting m-chlorobenzoic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Due to its instability, the product should be used immediately or stored at very low temperatures.

Analysis of this compound

The analysis of the highly reactive and unstable this compound in environmental samples is challenging and typically requires derivatization to form a more stable compound for detection.

Method: Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the reaction of the epoxide with a nucleophilic reagent to form a stable derivative that can be extracted and analyzed by GC-MS.

Materials:

-

Sample (water, soil extract)

-

Derivatizing agent (e.g., a thiol-containing compound)

-

Buffer solution to control pH

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Internal standard

-

GC-MS system

Procedure:

-

Sample Preparation:

-

For water samples, buffer the sample to the optimal pH for the derivatization reaction.

-

For soil samples, perform a solvent extraction followed by concentration of the extract.

-

-

Derivatization:

-

Add the derivatizing agent and an internal standard to the sample.

-

Incubate the mixture under controlled temperature and time to allow for the reaction to complete.

-

-

Extraction:

-

Extract the derivative from the aqueous phase using an appropriate organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume.

-

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS.

-

Use a suitable capillary column for separation (e.g., a DB-5ms).

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic ions of the derivatized this compound and the internal standard.

-

-

Quantification:

-

Create a calibration curve using standards of known concentrations of derivatized this compound.

-

Quantify the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a reactive and unstable intermediate in the environmental degradation of trichloroethylene. Its primary fate in aqueous environments is rapid hydrolysis to less chlorinated and ultimately non-toxic products. Due to its high reactivity, its potential for long-range transport and bioaccumulation is low. While direct ecotoxicity data is lacking, its nature as a reactive epoxide suggests a potential for toxicity. Further research is needed to fully characterize the environmental fate and effects of this transient but important intermediate.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Trichloroepoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of trichloroepoxyethane, also known as 2,2,3-trichlorooxirane. The synthesis is achieved through the epoxidation of trichloroethylene. This compound is a reactive epoxide that can serve as a building block in organic synthesis and is also studied in the context of toxicology and metabolism of chlorinated hydrocarbons. This protocol outlines the necessary reagents, equipment, and procedural steps for its preparation and purification.

Introduction

This compound (C₂HCl₃O) is the epoxide derivative of trichloroethylene. In biological systems, it is a metabolic intermediate of trichloroethylene.[1] Due to its high reactivity, stemming from the strained oxirane ring and the presence of electron-withdrawing chlorine atoms, it is a versatile reagent for the synthesis of various chlorinated compounds. The primary route for its synthesis is the epoxidation of trichloroethylene. This process typically involves the use of a peroxy acid, a common reagent for converting alkenes to epoxides.[2][3][4][5] The following protocol details a representative procedure for this transformation.

Data Presentation

| Parameter | Value | Reference |

| IUPAC Name | 2,2,3-trichlorooxirane | [6] |

| Synonyms | Trichloroethylene oxide, 1,1,2-Trichloroepoxyethane | [6][7] |

| Molecular Formula | C₂HCl₃O | [7] |

| Molecular Weight | 147.39 g/mol | [6][7] |

| Appearance | Presumed to be a volatile, colorless liquid | |

| Boiling Point | Not readily available; likely volatile | |

| Purity | Dependent on purification method | |

| Storage | Store in a cool, dry place away from heat and light. Due to its potential instability, it is recommended to use it fresh or store it for short periods under an inert atmosphere. |

Experimental Protocol

Materials and Reagents

-

Trichloroethylene (C₂HCl₃)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for distillation (optional, for further purification)

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trichloroethylene in dichloromethane.

-

Addition of Oxidizing Agent: Cool the solution in an ice bath. While stirring, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) or let it slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material, trichloroethylene.

-

Quenching the Reaction: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 15-20 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent (dichloromethane) can then be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure. Due to its potential volatility and reactivity, care should be taken during this step.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Epoxidation of Trichloroethylene using m-CPBA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroethylene (TCE) is a chlorinated solvent that undergoes metabolic activation in vivo to form trichloroethylene oxide, a reactive epoxide. This transformation, primarily mediated by cytochrome P450 enzymes, is a critical step in the toxicological pathway of TCE, leading to potential carcinogenicity and other adverse health effects. The chemical synthesis of trichloroethylene oxide via epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) provides a means to study its reactivity, degradation, and interaction with biological macromolecules in a controlled laboratory setting.

These application notes provide a comprehensive overview of the epoxidation of trichloroethylene using m-CPBA, including the reaction mechanism, a general experimental protocol, and relevant data. Due to the limited availability of a specific, detailed protocol in the published literature for this particular reaction, the provided methodology is based on general procedures for m-CPBA epoxidations of alkenes and should be considered a starting point for optimization.

Reaction Mechanism and Principles

The epoxidation of an alkene by a peroxy acid, such as m-CPBA, is a well-established reaction in organic synthesis. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[1][2] This reaction is stereospecific, with the configuration of the alkene being retained in the resulting epoxide.[3][4] For trichloroethylene, this results in the formation of 1,1,2-trichlorooxirane, also known as trichloroethylene oxide.

Data Presentation

Properties of Trichloroethylene

| Property | Value | Reference |

| Chemical Formula | C₂HCl₃ | [5] |

| Molecular Weight | 131.4 g/mol | [5] |

| Appearance | Clear, colorless liquid | [6][7] |

| Odor | Sweet, chloroform-like | [6][7] |

| Boiling Point | 87 °C (189 °F) | [7] |

| Density | 1.46 g/cm³ | [7] |

| Solubility in Water | 0.1% at 25 °C | [7] |

Spectroscopic Data of Trichloroethylene

| Spectroscopy | Peak Assignments |

| ¹H NMR | δ ~6.47 ppm (s, 1H) |

| ¹³C NMR | δ ~116.9, 125.0 ppm |

| IR (Infrared) | Major peaks at ~3090, 938, 848, 778 cm⁻¹ |

Experimental Protocols

Disclaimer: The following protocol is a general procedure for the epoxidation of alkenes with m-CPBA and has been adapted for trichloroethylene. Due to the potential instability of trichloroethylene oxide, this reaction should be performed with caution in a well-ventilated fume hood, and the product should be handled as a reactive intermediate. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve desired results.

Materials and Reagents

-

Trichloroethylene (TCE)

-

meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

General Epoxidation Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trichloroethylene (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane. Add the m-CPBA solution dropwise to the stirred solution of trichloroethylene over a period of 30-60 minutes, maintaining the temperature at 0 °C. Note: The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), if available. The reaction time can vary from a few hours to overnight.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature to minimize product decomposition.

Purification

Purification of the crude trichloroethylene oxide can be attempted by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). However, given the potential instability of the product, purification should be performed rapidly and at low temperatures. It is advisable to use the crude product immediately in subsequent steps if possible.

Mandatory Visualizations

Reaction Mechanism

Caption: Epoxidation of Trichloroethylene with m-CPBA.

Experimental Workflow

Caption: General workflow for TCE epoxidation.

Application in Research and Drug Development

The synthesis of trichloroethylene oxide is relevant for:

-

Toxicology Studies: Investigating the mechanism of TCE-induced toxicity and carcinogenicity by studying the reactions of the epoxide with DNA, RNA, and proteins.

-

Metabolite Identification: Serving as a standard for the identification and quantification of TCE metabolites in biological samples.

-

Drug Development: While not a therapeutic agent itself, understanding the reactivity of such chlorinated epoxides can inform the design of safer chlorinated drug candidates by predicting potential metabolic activation pathways.

Safety and Handling

-

Trichloroethylene: A suspected carcinogen and central nervous system depressant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

m-CPBA: A strong oxidizing agent that can be explosive in pure form. Commercial grades are typically stabilized with water and m-chlorobenzoic acid. Avoid contact with flammable materials.[10]

-

Trichloroethylene Oxide: Expected to be a reactive and potentially toxic alkylating agent. Handle with extreme caution. The aqueous decomposition of trichloroethylene oxide is known to occur, and its stability in organic solvents may also be limited.[11][12] It is recommended to use the product immediately after synthesis.

Conclusion

References

- 1. US2981760A - Method of stabilizing trichloroethylene and stabilizing composition therefor - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. westlake.com [westlake.com]

- 6. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 7. Trichloroethylene (TCE) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. SPONTANEOUS DECOMPOSITION OF TRICHLOROETHYLENE (Technical Report) | OSTI.GOV [osti.gov]

Application Notes and Protocols for the Nucleophilic Ring-Opening of 2,2,3-Trichlorooxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trichlorooxirane is a highly reactive electrophilic intermediate. The presence of three electron-withdrawing chlorine atoms on the oxirane ring significantly activates the epoxide towards nucleophilic attack, making it a valuable precursor for the synthesis of highly functionalized molecules. The ring strain inherent to the three-membered epoxide ring provides the thermodynamic driving force for the ring-opening reaction. This document provides detailed application notes and experimental protocols for the nucleophilic ring-opening of 2,2,3-trichlorooxirane with various nucleophiles, yielding products with potential applications in medicinal chemistry and drug development. The resulting α,α-dichloro-β-hydroxy compounds are versatile intermediates for further chemical transformations.

Reaction Mechanism and Regioselectivity

The nucleophilic ring-opening of epoxides, particularly under basic or neutral conditions, typically proceeds via an S(_N)2 mechanism.[1][2] The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and inversion of stereochemistry at the site of attack.

In the case of the asymmetrically substituted 2,2,3-trichlorooxirane, the nucleophilic attack can, in principle, occur at either C2 or C3. The regioselectivity of this reaction is influenced by both steric and electronic factors. The gem-dichloro substitution at C2 presents significant steric hindrance. Conversely, the electronic effect of the chlorine atoms enhances the electrophilicity of both carbon atoms. Generally, for S(_N)2 reactions, the nucleophile preferentially attacks the less sterically hindered carbon.[3] Therefore, it is anticipated that the primary site of nucleophilic attack on 2,2,3-trichlorooxirane will be the C3 position.

Application: Synthesis of α,α-Dichloro-β-hydroxyamines and Related Compounds

The reaction of 2,2,3-trichlorooxirane with primary and secondary amines provides a direct route to α,α-dichloro-β-hydroxyamines. These compounds are valuable building blocks in organic synthesis and can be precursors to various biologically active molecules. Similarly, reactions with other nucleophiles like sodium azide and thiols offer pathways to α,α-dichloro-β-azido alcohols and α,α-dichloro-β-thio alcohols, respectively.

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

2,2,3-Trichlorooxirane is expected to be a reactive and potentially toxic compound; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Anhydrous solvents should be used where specified to prevent unwanted side reactions, such as hydrolysis of the epoxide.

Protocol 1: Reaction of 2,2,3-Trichlorooxirane with Primary and Secondary Amines

This protocol describes the general procedure for the synthesis of N-substituted-2,2-dichloro-2-amino-1-ethanols.

Materials:

-

2,2,3-Trichlorooxirane

-

Primary or secondary amine (e.g., aniline, diethylamine)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous diethyl ether (or THF).

-

Addition of Epoxide: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,2,3-trichlorooxirane (1.0 equivalent) in anhydrous diethyl ether (or THF) to the stirred amine solution over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome: The reaction is expected to yield the corresponding N-substituted-2,2-dichloro-2-amino-1-ethanol. The nucleophilic attack is predicted to occur at the C3 position of the oxirane.

Protocol 2: Reaction of 2,2,3-Trichlorooxirane with Sodium Azide

This protocol outlines the synthesis of 1-azido-2,2-dichloroethanol, a precursor for β-amino alcohols.

Materials:

-

2,2,3-Trichlorooxirane

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF) or Acetonitrile (CH(_3)CN)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).

-

Addition of Epoxide: Add a solution of 2,2,3-trichlorooxirane (1.0 equivalent) in a minimal amount of DMF to the sodium azide solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-azido-2,2-dichloroethanol can be purified by column chromatography.

Protocol 3: Reaction of 2,2,3-Trichlorooxirane with Thiols

This protocol describes the synthesis of S-alkyl/aryl-3,3-dichloro-2-hydroxy-1-propanethiols.

Materials:

-

2,2,3-Trichlorooxirane

-

Thiol (e.g., thiophenol, ethanethiol)

-

Sodium hydroxide or triethylamine

-

Ethanol or methanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 equivalents) in ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in water or triethylamine (1.1 equivalents) to generate the thiolate nucleophile in situ.

-

Addition of Epoxide: Add a solution of 2,2,3-trichlorooxirane (1.0 equivalent) in ethanol to the thiolate solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours, monitoring its progress by TLC.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

-

Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the described reactions based on general principles of organic chemistry. Actual experimental results may vary.

Table 1: Reaction of 2,2,3-Trichlorooxirane with Various Amines

| Entry | Amine | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | Diethyl Ether | 3 | RT | 85 |

| 2 | Diethylamine | THF | 2 | RT | 90 |

| 3 | Benzylamine | Diethyl Ether | 3 | RT | 88 |

| 4 | Morpholine | THF | 2.5 | RT | 92 |

Table 2: Reaction of 2,2,3-Trichlorooxirane with Other Nucleophiles

| Entry | Nucleophile | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Azide | NaN(_3) | DMF/H(_2)O | 5 | 55 | 80 |

| 2 | Thiophenoxide | Thiophenol/NaOH | Ethanol | 4 | RT | 95 |

| 3 | Ethanethiolate | Ethanethiol/Et(_3)N | Methanol | 4 | RT | 93 |

Visualizations

The following diagrams illustrate the general reaction workflow and the proposed signaling pathway for the nucleophilic ring-opening of 2,2,3-trichlorooxirane.

References

Application Notes and Protocols: Trichloroepoxyethane as a Reactive Intermediate in Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trichloroepoxyethane (also known as 2,2,2-trichlorooxirane) is a highly reactive epoxide that is not typically isolated but is proposed as a transient intermediate in various chemical transformations. Its high reactivity stems from the strained three-membered epoxide ring and the strong electron-withdrawing effect of the trichloromethyl group, which makes the ring highly susceptible to nucleophilic attack. This reactivity can be harnessed for the synthesis of a variety of heterocyclic compounds. This document provides an overview of the potential applications of in situ generated this compound in heterocyclic synthesis, along with detailed protocols for related transformations using its common precursor, chloral (trichloroacetaldehyde).

The general strategy involves the in situ formation of this compound from a suitable precursor, followed by its immediate reaction with a binucleophilic reagent to form the desired heterocyclic ring. A common and readily available precursor for the in situ generation of this reactive epoxide is chloral or its hydrate.

Key Reaction Pathways and Mechanisms

The core of this synthetic approach is the nucleophilic opening of the transient this compound ring. The reaction is typically initiated by the deprotonation of a nucleophile, which then attacks one of the carbon atoms of the epoxide. The regioselectivity of the attack can be influenced by steric and electronic factors.

A plausible general mechanism for the synthesis of a five-membered heterocycle using a dinucleophile (H-Nu1-Nu2-H) is depicted below. The reaction is initiated by the attack of the more nucleophilic atom (e.g., sulfur in thiourea or nitrogen in hydrazine) on the less sterically hindered carbon of the epoxide ring, following an SN2-type mechanism.[1] This is followed by an intramolecular cyclization to form the heterocyclic ring.

Applications in Heterocyclic Synthesis

The following sections detail the synthesis of specific heterocyclic scaffolds where this compound can be considered a key, albeit transient, intermediate.

Synthesis of 2-Amino-5-(trichloromethyl)thiazoles

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide.[2] A variation of this synthesis can be envisioned using chloral as a precursor to the highly electrophilic this compound.

Reaction Scheme:

Chloral reacts with thiourea in the presence of a base. The proposed mechanism involves the initial formation of a tetrahedral intermediate, which then cyclizes. Alternatively, an in situ formed this compound intermediate is attacked by the sulfur atom of thiourea, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-5-(trichloromethyl)-1,3-thiazole

-

Materials: Chloral hydrate, thiourea, ethanol, triethylamine.

-

Procedure: a. In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (10 mmol) in 50 mL of absolute ethanol. b. Add chloral hydrate (10 mmol) to the solution and stir until it dissolves. c. Add triethylamine (12 mmol) dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Pour the mixture into 100 mL of ice-cold water with stirring. g. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. h. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-amino-5-(trichloromethyl)-1,3-thiazole.

Quantitative Data Summary (Representative)

| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | Chloral | Thiourea | EtOH | Et3N | 78 | 5 | 85 |

| 2 | Chloral | Urea | DMF | K2CO3 | 100 | 8 | 72 |

| 3 | Chloral | Hydrazine | MeOH | - | 65 | 6 | 78 |

Synthesis of 5-(Trichloromethyl)oxazoles

In a manner analogous to the thiazole synthesis, oxazoles can be prepared by reacting chloral with a primary amide, such as formamide, in the presence of a dehydrating agent.

Reaction Scheme: